N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring attached to a carboxamide group, with a trifluoromethylphenyl substituent, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various enzymes such as cytochrome p450 .
Mode of Action
It’s known that trifluoromethyl-containing compounds can inhibit certain enzymes, potentially altering cellular processes .
Pharmacokinetics
It’s known that trifluoromethyl groups can influence the pharmacokinetic properties of drugs, potentially enhancing their bioavailability .
Result of Action
Trifluoromethyl-containing compounds have been associated with various pharmacological activities, including anti-inflammatory and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide: Similar structure but with different substituents on the furan ring.
N-(4-(trifluoromethyl)phenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-(4-(trifluoromethyl)phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDCLSZOOSLWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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